Tert-butyl 2-formyl-2-(prop-2-en-1-yl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 2-formyl-2-(prop-2-en-1-yl)pyrrolidine-1-carboxylate is an organic compound with a complex structure that includes a pyrrolidine ring, a formyl group, and an allyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-formyl-2-(prop-2-en-1-yl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with appropriate reagents to introduce the formyl and allyl groups. One common method involves the use of Vilsmeier formylation to introduce the formyl group, followed by allylation using allyl halides under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-formyl-2-(prop-2-en-1-yl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Allyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted pyrrolidine derivatives
Scientific Research Applications
Tert-butyl 2-formyl-2-(prop-2-en-1-yl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of tert-butyl 2-formyl-2-(prop-2-en-1-yl)pyrrolidine-1-carboxylate involves its interaction with various molecular targets. The formyl group can act as an electrophile, participating in nucleophilic addition reactions. The allyl group can undergo reactions typical of alkenes, such as electrophilic addition and polymerization. The pyrrolidine ring provides a rigid framework that influences the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-formyl-2-(prop-2-en-1-yl)piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Tert-butyl 2-(prop-2-en-1-yl)pyrrolidine-1-carboxylate: Lacks the formyl group, affecting its reactivity and applications.
Tert-butyl 2-formylpyrrolidine-1-carboxylate: Lacks the allyl group, leading to different chemical properties and uses.
Uniqueness
Tert-butyl 2-formyl-2-(prop-2-en-1-yl)pyrrolidine-1-carboxylate is unique due to the presence of both formyl and allyl groups, which provide a combination of reactivity that is not found in many other compounds. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications .
Properties
Molecular Formula |
C13H21NO3 |
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Molecular Weight |
239.31 g/mol |
IUPAC Name |
tert-butyl 2-formyl-2-prop-2-enylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H21NO3/c1-5-7-13(10-15)8-6-9-14(13)11(16)17-12(2,3)4/h5,10H,1,6-9H2,2-4H3 |
InChI Key |
VYFRAXOESJYFJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC=C)C=O |
Origin of Product |
United States |
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